![molecular formula C11H11N3O2 B14000541 8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline CAS No. 91918-90-0](/img/structure/B14000541.png)
8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- is a heterocyclic compound that features a quinoline core fused with a dioxole ring
準備方法
The synthesis of 1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- typically involves multi-step processes. One common method includes the radical bromination of ethyl 6-methyl-1,3-dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) under visible light . This reaction is initiated by a tungsten bulb and yields the desired brominated product, which can then undergo further functional group manipulations .
化学反応の分析
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- can participate in various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazino group to other amine derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions are typically quinoline derivatives with modified functional groups.
科学的研究の応用
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential antibacterial and antitumor activities.
Materials Science:
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex quinoline derivatives.
作用機序
The mechanism of action of 1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- involves its interaction with molecular targets such as DNA gyrases and topoisomerases. These interactions inhibit the enzymes’ activity, leading to disruptions in DNA replication and transcription . This mechanism is similar to that of other quinoline-based antibacterial agents.
類似化合物との比較
1,3-Dioxolo[4,5-g]quinoline, 8-hydrazino-6-methyl- can be compared with other quinoline derivatives such as:
Oxolinic Acid: This compound also features a dioxoloquinoline structure and exhibits antibacterial properties.
6-Chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: Another quinoline derivative used in chemical synthesis.
The uniqueness of 1,3
特性
CAS番号 |
91918-90-0 |
|---|---|
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC名 |
(6-methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)hydrazine |
InChI |
InChI=1S/C11H11N3O2/c1-6-2-9(14-12)7-3-10-11(16-5-15-10)4-8(7)13-6/h2-4H,5,12H2,1H3,(H,13,14) |
InChIキー |
SGSHZGYZRDZABO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C3C(=CC2=N1)OCO3)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


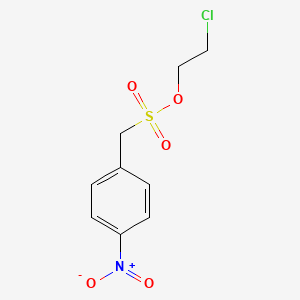

![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)
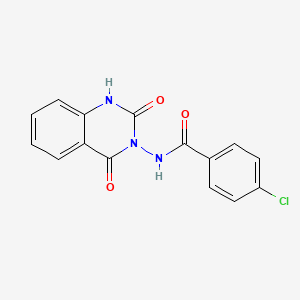
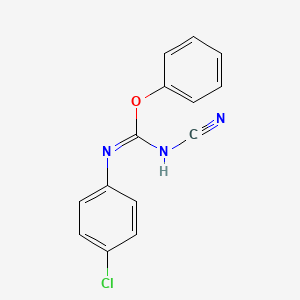

![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
![4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide](/img/structure/B14000494.png)
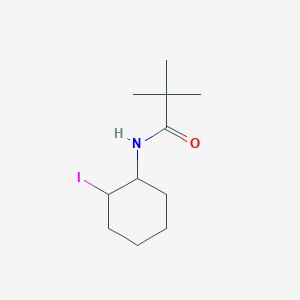
![1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14000509.png)
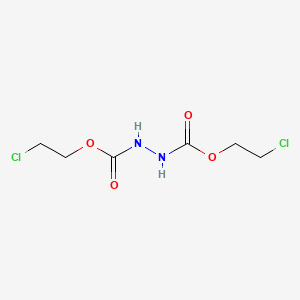

![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
